1-ethyl-4-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1H-pyrazole
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Overview
Description
1-ethyl-4-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1H-pyrazole is a chemical compound that has garnered interest in various fields of scientific research. This compound features a pyrazole ring substituted with an ethyl group and a vinyl group bearing a tetramethyl-1,3,2-dioxaborolan-2-yl moiety. The presence of the boron-containing dioxaborolane group makes it particularly valuable in organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-ethyl-4-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1H-pyrazole typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the Ethyl Group: The ethyl group can be introduced via alkylation of the pyrazole ring using ethyl halides in the presence of a base.
Vinylation and Boronation: The vinyl group bearing the dioxaborolane moiety can be introduced through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a vinyl boronate ester and the corresponding halogenated pyrazole derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of robust catalysts to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-ethyl-4-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The vinyl group can participate in nucleophilic substitution reactions, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and alcohols under basic conditions.
Major Products
Oxidation: Formation of corresponding alcohols, ketones, or carboxylic acids.
Reduction: Formation of the corresponding alkane or alcohol.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
1-ethyl-4-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1H-pyrazole has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules via cross-coupling reactions.
Biology: Investigated for its potential as a bioactive molecule in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes
Mechanism of Action
The mechanism of action of 1-ethyl-4-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1H-pyrazole involves its interaction with molecular targets through its boron-containing moiety. The dioxaborolane group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and as a molecular probe. The pyrazole ring can interact with various biological targets, modulating their activity and leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine-2-carboxylate
- Ethyl (2E)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-propenoate
- 1-Ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole
Uniqueness
1-ethyl-4-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1H-pyrazole is unique due to its specific substitution pattern, which combines the reactivity of the pyrazole ring with the versatility of the dioxaborolane group. This combination allows for a wide range of chemical transformations and applications in various fields of research .
Properties
Molecular Formula |
C13H21BN2O2 |
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Molecular Weight |
248.13 g/mol |
IUPAC Name |
1-ethyl-4-[(E)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]pyrazole |
InChI |
InChI=1S/C13H21BN2O2/c1-6-16-10-11(9-15-16)7-8-14-17-12(2,3)13(4,5)18-14/h7-10H,6H2,1-5H3/b8-7+ |
InChI Key |
TZDKKZPJNBJAFD-BQYQJAHWSA-N |
Isomeric SMILES |
B1(OC(C(O1)(C)C)(C)C)/C=C/C2=CN(N=C2)CC |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C=CC2=CN(N=C2)CC |
Origin of Product |
United States |
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